2-(2-Carboxyphenyl)quinoline-4-carboxylic acid
CAS No.: 60539-01-7
Cat. No.: VC13345678
Molecular Formula: C17H11NO4
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60539-01-7 |
|---|---|
| Molecular Formula | C17H11NO4 |
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | 2-(2-carboxyphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H11NO4/c19-16(20)12-7-2-1-5-10(12)15-9-13(17(21)22)11-6-3-4-8-14(11)18-15/h1-9H,(H,19,20)(H,21,22) |
| Standard InChI Key | ALWAONRJMCXJOH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(=O)O |
Introduction
Structural and Chemical Characteristics
2-(2-Carboxyphenyl)quinoline-4-carboxylic acid (IUPAC name: 2-(2-carboxyphenyl)quinoline-4-carboxylic acid) belongs to the quinoline monocarboxylic acid family. Its molecular formula is , with a molecular weight of 293.28 g/mol. The structure combines a quinoline backbone substituted at the 4-position with a carboxylic acid group and a 2-carboxyphenyl moiety at the 2-position (Figure 1).
Key Physicochemical Properties
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Melting Point: Analogous quinoline-4-carboxylic acids exhibit high melting points (e.g., 254–255°C for quinoline-4-carboxylic acid) .
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Solubility: Derivatives are typically soluble in polar aprotic solvents like DMSO but exhibit limited solubility in water .
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Acidity: The dual carboxylic acid groups confer a predicted pKa of ~1.03 for the quinoline-4-carboxylate moiety, with the phenyl carboxylic acid expected to have a similar acidic profile .
Synthesis and Manufacturing
The synthesis of quinoline-4-carboxylic acid derivatives often begins with isatin as a starting material. A patented method (CN102924374B) outlines a multi-step protocol adaptable for synthesizing 2-(2-carboxyphenyl)quinoline-4-carboxylic acid:
Reaction Sequence
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Ring-Opening and Condensation: Isatin undergoes base-catalyzed (e.g., NaOH) ring-opening with acetone to yield 2-methylquinoline-4-carboxylic acid (99% yield) .
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Aldol Addition: Reaction with benzaldehyde introduces a vinyl group at the 2-position, forming 2-vinylquinoline-4-carboxylic acid (85% yield) .
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Oxidation and Decarboxylation: Potassium permanganate-mediated oxidation followed by decarboxylation in m-xylene yields the final product .
Modifications for Target Compound
To introduce the 2-carboxyphenyl group, the aldol addition step could employ 2-carboxybenzaldehyde instead of benzaldehyde. Subsequent oxidation and decarboxylation would retain the carboxylic acid functionalities.
Biological Activities
Mechanism of Action
The carboxylic acid groups facilitate interactions with biological targets, such as:
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Metalloproteinases: Chelation of metal ions in enzyme active sites.
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DNA Topoisomerases: Intercalation or stabilization of DNA-enzyme complexes.
Applications in Medicinal Chemistry
Antibiotic Development
Quinoline-4-carboxylic acids are key intermediates for fluoroquinolones (e.g., norfloxacin, gatifloxacin) . The 2-carboxyphenyl variant could enhance pharmacokinetic profiles by increasing solubility or target affinity.
Anticancer Agents
Derivatives with aromatic substituents demonstrate improved antitumor efficacy. For example, 2-vinylquinoline-4-carboxylic acid shows a 94% yield in decarboxylation steps, suggesting scalability for preclinical testing .
Physicochemical Data and Characterization
Spectroscopic Profiles
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NMR: Key signals include aromatic protons at δ 7.5–8.5 ppm and carboxylic acid protons at δ 12–13 ppm .
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IR: Strong absorptions at ~1700 cm (C=O stretch) and 2500–3000 cm (O-H stretch) .
Thermal Stability
Future Perspectives
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.
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Biological Screening: Prioritize assays against kinase targets and apoptosis pathways.
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Structure-Activity Relationships: Systematically varying substituents to delineate pharmacophoric elements.
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